1-(2,2-Dimethylpropyl)-1,3-diphenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)-1,3-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-18(2,3)14-20(16-12-8-5-9-13-16)17(21)19-15-10-6-4-7-11-15/h4-13H,14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGWJZMEUAEKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,2 Dimethylpropyl 1,3 Diphenylurea and Analogous Urea Derivatives
Established Synthetic Pathways for Urea (B33335) Formation
The synthesis of ureas, including complex, substituted derivatives, is primarily centered around a few robust and well-documented reaction types. These methods involve the formation of the central carbonyl-nitrogen bonds through various activation strategies.
Phosgene-Mediated and Phosgene-Equivalent Reactions for Urea Bond Formation
The reaction of amines with phosgene (B1210022) (COCl₂) or its safer, solid equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate) and N,N'-carbonyldiimidazole (CDI) represents a traditional and highly effective method for urea synthesis. nih.govcommonorganicchemistry.com This approach is versatile, allowing for the preparation of both symmetrical and unsymmetrical ureas.
The general mechanism involves the reaction of a primary or secondary amine with phosgene or a phosgene equivalent. In the case of phosgene, an isocyanate or a carbamoyl (B1232498) chloride intermediate is typically formed. This reactive intermediate is then subjected to a reaction with a second amine to forge the final urea linkage. nih.gov The use of a base is often required to neutralize the hydrogen chloride byproduct.
Safer alternatives to the highly toxic gaseous phosgene have been widely adopted. nih.gov Triphosgene, a stable crystalline solid, serves as a convenient substitute as it generates phosgene in situ. commonorganicchemistry.com N,N'-Carbonyldiimidazole (CDI) is another widely used and safer crystalline reagent that facilitates urea formation without producing chlorinated byproducts. nih.gov The choice between these reagents often depends on the scale of the reaction, the reactivity of the amine substrates, and the desired purity of the final product.
Table 1: Common Phosgene and Phosgene-Equivalent Reagents for Urea Synthesis
| Reagent | Chemical Name | Physical State | Key Features |
|---|---|---|---|
| Phosgene | Carbonyl chloride | Gas | Highly reactive, but also highly toxic. |
| Triphosgene | Bis(trichloromethyl) carbonate | Crystalline Solid | Safer to handle than phosgene, generates phosgene in situ. commonorganicchemistry.com |
Amine-Isocyanate Coupling Reactions in Urea Synthesis
The coupling of an amine with an isocyanate is one of the most direct and widely utilized methods for the synthesis of unsymmetrical ureas. commonorganicchemistry.com This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com
The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. A variety of solvents can be employed, with common choices including dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). commonorganicchemistry.com The high reactivity of the isocyanate functional group ensures that the reaction generally proceeds to completion, providing the desired urea in high yield. This method's broad applicability makes it a cornerstone in the synthesis of a wide array of substituted urea derivatives. nih.gov
Transamidation Reactions in the Preparation of Substituted Ureas
Transamidation offers an alternative route to substituted ureas, involving the reaction of urea itself or a monosubstituted urea with an amine. This approach can be attractive from a green chemistry perspective as it can utilize urea, an abundant and non-toxic reagent. researchgate.net However, these reactions often require more forcing conditions, such as heating, and may necessitate the use of a catalyst to proceed efficiently. researchgate.net
The reaction mechanism can proceed through the in situ generation of an isocyanic acid intermediate from the decomposition of urea, which then reacts with the amine. researchgate.net While historically significant, the lower reactivity compared to isocyanate-based methods has led to its less frequent use in modern laboratory synthesis, though it remains a viable option, particularly for large-scale industrial production.
Strategic Synthesis of 1-(2,2-Dimethylpropyl)-1,3-diphenylurea
The synthesis of the specific trisubstituted urea, this compound, requires a strategic approach involving the careful selection of precursors and the optimization of reaction conditions to ensure high yield and purity.
Design and Selection of Precursors Incorporating the 2,2-Dimethylpropyl Moiety
A logical and efficient synthetic route to this compound involves the coupling of two key precursors: N-(2,2-dimethylpropyl)-N-phenylamine (also known as N-neopentylaniline) and phenyl isocyanate .
N-(2,2-dimethylpropyl)-N-phenylamine : The synthesis of this secondary amine precursor can be achieved through several established methods for N-alkylation of anilines. One common approach is the reaction of aniline (B41778) with a neopentyl halide, such as neopentyl bromide, often in the presence of a base to scavenge the resulting hydrohalic acid. vedantu.com Another viable route is the reductive amination of benzaldehyde (B42025) with neopentylamine. pearson.com This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netresearchgate.net
Phenyl Isocyanate : This is a commercially available reagent and serves as the source of the second phenyl group and the carbonyl moiety of the urea.
An alternative, though potentially less direct, strategy would involve the reaction of diphenylamine (B1679370) with a neopentyl-containing electrophile such as neopentyl isocyanate . The synthesis of neopentyl isocyanate can be accomplished via methods like the Curtius rearrangement of 3,3-dimethylbutanoyl azide, which is generated from the corresponding carboxylic acid (3,3-dimethylbutanoic acid). thieme.de
Methodological Optimization of Reaction Parameters (e.g., Temperature, Pressure, Solvent Systems)
The successful synthesis of this compound via the reaction of N-(2,2-dimethylpropyl)-N-phenylamine and phenyl isocyanate hinges on the careful control of several reaction parameters.
Temperature : The coupling of amines and isocyanates is often exothermic and can typically be carried out at room temperature. commonorganicchemistry.com However, for less reactive or sterically hindered substrates, moderate heating may be necessary to drive the reaction to completion. mdpi.com Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal temperature. Industrial urea synthesis often occurs at elevated temperatures (170-200 °C) to increase the reaction rate. ureaknowhow.com
Pressure : For laboratory-scale synthesis involving the amine-isocyanate coupling, the reaction is typically conducted at atmospheric pressure. In industrial settings, particularly those involving gaseous reactants like ammonia (B1221849) and carbon dioxide, high pressures (130-300 bar) are employed to maintain the reactants in the liquid phase and shift the equilibrium towards product formation. ureaknowhow.comgoogle.com
Solvent Systems : The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Aprotic solvents are generally preferred for amine-isocyanate reactions to avoid side reactions with the solvent. Common solvents include:
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Acetonitrile (ACN)
1,2-Dichloroethane (DCE) mdpi.com The selection of the solvent can influence the reaction rate and, in some cases, the product yield. mdpi.com Recent studies have also explored more environmentally benign solvents like Cyrene™ as alternatives to traditional polar aprotic solvents. rsc.org
Table 2: Influence of Reaction Parameters on Urea Synthesis
| Parameter | General Conditions | Considerations for Optimization |
|---|---|---|
| Temperature | Room temperature to moderate heating (e.g., 80 °C). commonorganicchemistry.commdpi.com | Higher temperatures can increase the reaction rate but may also lead to side products. Lowering the temperature can decrease yield. mdpi.comnih.gov |
| Pressure | Atmospheric pressure for lab-scale amine-isocyanate reactions. | High pressure is mainly relevant for industrial processes using gaseous reactants. ureaknowhow.com |
| Solvent | Aprotic solvents like THF, DCM, DMF, DCE. commonorganicchemistry.commdpi.com | The solvent should fully dissolve the reactants. Solvent choice can impact reaction rate and yield. mdpi.commdpi.com |
| Catalyst | Often not required for amine-isocyanate coupling. commonorganicchemistry.com | Catalysts may be necessary for transamidation reactions or those using less reactive precursors. |
By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high efficiency and product purity.
Catalytic Approaches in the Formation of Urea Linkages
The synthesis of 1,3-disubstituted ureas, including diphenylurea derivatives, has been effectively achieved through catalyzed reactions that bypass the use of hazardous reagents like phosgene. researchgate.net One notable approach is the reductive carbonylation of nitrobenzene (B124822). Research has demonstrated that 1,3-diphenylurea (B7728601) (DPU) can be synthesized in a one-step process by the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene in a solution of acetic acid and methanol, resulting in high yield and selectivity. researchgate.net Further mechanistic studies using deuterated nitrobenzene have shown that the palladium-catalyzed synthesis of N,N'-diphenylurea from nitrobenzene, aniline, and carbon monoxide can proceed through two parallel pathways, with the dominant route depending on the initial ratio of aniline to nitrobenzene. researchgate.net
Another significant catalytic method involves the transamination of ethylene (B1197577) carbonate with primary amines. Cesium carbonate (Cs₂CO₃) has been shown to effectively catalyze this reaction to produce 1,3-disubstituted symmetrical and unsymmetrical ureas in excellent yields. researchgate.net The efficacy of different reaction parameters, such as the choice of base, temperature, and reaction time, has been systematically investigated to optimize the synthesis. researchgate.net In the absence of a catalyst, the reaction does not proceed, highlighting the crucial role of the catalyst. researchgate.net
Copper salts have also emerged as effective catalysts for urea synthesis. One method describes the rapid assembly of unsymmetric ureas from aryl isocyanides and O-benzoyl hydroxylamines in the presence of a copper catalyst like CuOAc. nih.gov This reaction proceeds under mild conditions and may involve a cascade process that includes isocyanide insertion into the N-O bond. nih.gov
Furthermore, ruthenium complexes are utilized in urea synthesis. Dichloro(p-cymene)ruthenium(II) dimer complexes can catalyze the reaction of N-alkyl acyloxy amides to form N,N'-disubstituted ureas. scispace.com Ruthenium-phosphine complexes are also used as catalysts for the reaction of formamide, with or without ammonia, to produce urea. google.com
The following table summarizes various catalytic systems employed in the synthesis of 1,3-disubstituted ureas.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(II)-diphosphine | Nitrobenzene, CO, Aniline | Symmetrical (1,3-diphenylurea) | Phosgene-free, high yield and selectivity. researchgate.net |
| Cs₂CO₃ | Primary amines, Ethylene Carbonate | Symmetrical/Unsymmetrical | Excellent yields, catalyst is essential for the reaction. researchgate.net |
| CuOAc | Aryl isocyanides, O-benzoyl hydroxylamines | Unsymmetrical | Mild reaction conditions, proceeds via a cascade mechanism. nih.gov |
| Ruthenium-phosphine complex | Formamide, Ammonia | Unsubstituted Urea | Alternative to traditional industrial processes. google.com |
| Dichloro(p-cymene)ruthenium(II) dimer | N-alkyl acyloxy amide | Disubstituted Ureas | Utilizes a ruthenium complex catalyst. scispace.com |
Advancements in Sustainable Urea Synthesis
The drive towards "green chemistry" has profoundly influenced the synthesis of urea and its derivatives, emphasizing the reduction of hazardous waste and the use of environmentally benign materials. researchgate.netureaknowhow.com This has led to the exploration of solvent-free reaction conditions and the implementation of green reagents and catalytic systems.
Implementation of Green Reagents and Catalytic Systems
A major focus in sustainable urea synthesis is the replacement of toxic reagents like phosgene. researchgate.net The use of carbon dioxide (CO₂), which is abundant, non-toxic, and economical, is a prime example of a green alternative. beilstein-journals.org One such method involves a one-pot, two-step procedure where an azido (B1232118) derivative is converted to an isocyanate intermediate using CO₂, which then reacts with an amine to form the urea derivative. beilstein-journals.org This process can be efficiently carried out using microwave assistance. beilstein-journals.org
Electrocatalytic and photocatalytic approaches are at the forefront of green urea synthesis, enabling the use of feedstocks like CO₂ and various nitrogenous species (N₂, NO₃⁻, NO₂⁻) under ambient conditions. bohrium.comnih.govresearchgate.net These methods offer a potential net-zero emission alternative to the conventional energy-intensive industrial processes. bohrium.com The development of efficient electrocatalysts, such as single-atom catalysts (e.g., Ni-N₃B or single-atom Ru dispersed on Co), is crucial for promoting the C-N coupling reaction and improving urea yield and Faradaic efficiency. researchgate.netnih.gov These advanced catalytic systems are designed to overcome challenges like slow reaction kinetics and the high energy barriers associated with activating stable molecules like CO₂ and N₂. nih.govresearchgate.net
The concept of "green urea" also extends to the source of the reactants. A truly green process would utilize "green ammonia" produced via renewable energy-powered electrolysis and CO₂ captured from non-fossil-fuel sources like biomass or direct air capture. researchgate.netureaknowhow.comrsc.org
Mechanistic Elucidation of Urea Bond Formation
A thorough understanding of the reaction mechanism is fundamental to optimizing synthetic protocols and designing more efficient catalysts. For urea synthesis, significant effort has been dedicated to studying isocyanate-based pathways and analyzing reaction transition states through spectroscopic and computational methods.
Investigation of Isocyanate-Based Reaction Intermediates and Pathways
The reaction between an amine and an isocyanate is a straightforward and widely used method for forming 1,3-disubstituted ureas. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group (-N=C=O). nih.gov This reaction is generally conducted at room temperature in a suitable solvent and does not require a base. commonorganicchemistry.com
The study of these reactions has been greatly enhanced by in-situ process analytical technology, particularly mid-infrared (mid-IR) spectroscopy. mt.com Techniques like Attenuated Total Reflectance (ATR) FTIR spectroscopy allow for the real-time monitoring of key reaction species. mt.com The progress of the reaction can be tracked by observing the disappearance of the sharp, isolated asymmetrical stretching peak of the isocyanate group, which typically appears between 2250 and 2285 cm⁻¹. remspec.comresearchgate.net This continuous monitoring provides detailed information about reaction initiation, the formation of transient intermediates, conversion rates, and the reaction endpoint without the need for offline sampling. mt.com Such data is crucial for understanding reaction kinetics and pathways, ensuring product quality and safety. mt.comremspec.com For example, multicomponent reactions involving isocyanates have been studied where the proposed mechanism involves a concerted process where urea formation occurs simultaneously with other bond-forming events before cyclization. nih.gov
Computational and Spectroscopic Analysis of Reaction Transition States
Modern analytical and computational tools provide deep insights into the energetic landscapes of chemical reactions, including the structures of transition states. Spectroscopic methods, as mentioned, are pivotal. In-situ FTIR spectroscopy allows for the direct observation of reactant consumption and product/by-product formation over time, which is essential for kinetic analysis. mt.comremspec.com By plotting the concentration of species like the isocyanate group against time, detailed kinetic profiles of the urea formation reaction can be generated. remspec.comresearchgate.net
Scientific Data Unvailable for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the specific chemical compound This compound . The requested detailed analysis, including advanced spectroscopic and structural characterization, cannot be provided at this time due to the absence of published research on this particular molecule.
Searches for this compound, including by its CAS number (150825-97-5), did not yield any specific studies detailing its vibrational spectroscopy (Infrared or Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography. Consequently, the creation of an article with the specified sections and data tables is not possible without the foundational scientific research.
While information exists for the related parent compound, 1,3-diphenylurea, and other derivatives, the strict requirement to focus solely on this compound prevents the use of analogous data. Scientific accuracy and adherence to the specified scope are paramount, and in the absence of direct research, no further information can be generated.
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. The fragmentation of 1-(2,2-Dimethylpropyl)-1,3-diphenylurea under electron ionization would be expected to follow pathways characteristic of both the urea (B33335) core and the bulky alkyl substituent.
The general fragmentation of ureas involves cleavage of the C-N bonds. For 1,3-diphenylurea (B7728601), this leads to characteristic fragments such as the phenyl isocyanate radical cation and the aniline (B41778) radical cation. In the case of this compound, the initial fragmentation is likely to be influenced by the presence of the neopentyl group.
A primary fragmentation pathway would involve the cleavage of the bond between the neopentyl group and the nitrogen atom. The bulky tert-butyl moiety within the neopentyl group is prone to characteristic fragmentation patterns. A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, or the loss of isobutene (C₄H₈) via a McLafferty-type rearrangement if a gamma-hydrogen is available, although the latter is less likely in this specific structure. The most prominent fragmentation of the neopentyl group itself is the loss of a tert-butyl radical (•C(CH₃)₃), leading to a resonance-stabilized cation.
Therefore, the proposed fragmentation pathway for this compound would include:
α-Cleavage: Loss of the tert-butyl radical from the neopentyl group to form a stable cation.
C-N Bond Cleavage: Fragmentation of the urea core to produce ions corresponding to phenyl isocyanate and N-(2,2-dimethylpropyl)aniline, or their corresponding radical cations.
Further Fragmentation: Subsequent fragmentation of the primary ions, such as the loss of CO from the phenyl isocyanate ion.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
| [M]⁺• | [C₁₈H₂₂N₂O]⁺• | 282 |
| [M - CH₃]⁺ | [C₁₇H₁₉N₂O]⁺ | 267 |
| [M - C₄H₉]⁺ | [C₁₄H₁₃N₂O]⁺ | 225 |
| [C₆H₅NCO]⁺• | Phenyl isocyanate radical cation | 119 |
| [C₆H₅NH₂]⁺• | Aniline radical cation | 93 |
| [C₁₀H₁₅N]⁺• | N-(2,2-dimethylpropyl)aniline radical cation | 149 |
This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound under mass spectrometry, based on established fragmentation patterns of similar compounds.
Computational and Theoretical Investigations of 1 2,2 Dimethylpropyl 1,3 Diphenylurea
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical studies, such as those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding a molecule's behavior at the electronic level. These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For 1-(2,2-Dimethylpropyl)-1,3-diphenylurea, these studies would provide foundational insights into its intrinsic chemical nature.
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Molecular Electrostatic Potential)
An analysis of the electronic structure reveals how electrons are distributed within the molecule, which is key to predicting its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. noaa.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A theoretical investigation would calculate the energies of these orbitals and map their spatial distribution across the this compound structure, identifying the most probable sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. sigmaaldrich.comuq.edu.au It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP analysis would highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential and the N-H protons as sites of positive potential, indicating their roles in intermolecular interactions like hydrogen bonding. sigmaaldrich.com
Exploration of Conformational Energy Landscapes and Stability
The this compound molecule is not rigid; it can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. An exploration of the conformational energy landscape would involve calculating the relative energies of these different conformers to identify the most stable (lowest energy) structures. This analysis would reveal how the bulky 2,2-dimethylpropyl (neopentyl) group and the two phenyl rings orient themselves relative to the central urea (B33335) moiety, which is critical for understanding its interactions with other molecules. Studies on similar molecules like N,N'-diphenylurea show that the environment (gas phase vs. solvent) can significantly influence which conformers are most stable. nih.gov
Theoretical Calculation of Vibrational Frequencies and Spectroscopic Correlation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. chemrxiv.org A theoretical calculation for this compound would produce a predicted vibrational spectrum. This calculated spectrum could then be correlated with an experimentally obtained spectrum to confirm the molecule's structure and assign specific vibrational modes (e.g., C=O stretching, N-H bending, C-H stretching) to the observed experimental peaks.
Molecular Dynamics Simulations for Dynamic Behavior Assessment
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net MD simulations would allow for the assessment of the dynamic behavior of this compound, providing insights that are inaccessible through static quantum chemical calculations.
Simulation of Molecular Flexibility and Conformational Dynamics
While quantum chemistry can identify stable conformers, MD simulations can model the transitions between them, revealing the molecule's flexibility. nih.gov A simulation of this compound would show how the phenyl rings and the neopentyl group move and rotate in relation to each other over a period of time. This provides a dynamic picture of its conformational landscape and the energy barriers between different states, which is essential for understanding how the molecule might adapt its shape when interacting with a biological target or a solvent.
Modeling Solvent Effects on Molecular Conformation and Interactions
The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are particularly well-suited for modeling these effects explicitly. By simulating this compound surrounded by a large number of solvent molecules (e.g., water), one could observe how the solvent influences its preferred conformation. The simulations would also detail the specific intermolecular interactions, such as hydrogen bonds, between the urea's carbonyl oxygen and N-H groups and the surrounding solvent molecules, which governs properties like solubility.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. While specific QSAR models for this compound are not extensively documented in dedicated studies, the principles can be derived from research on analogous diaryl urea derivatives. nih.gov Such models are crucial for predicting the behavior of new molecules and guiding synthetic efforts. researchgate.net
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com For urea derivatives, studies have shown that a combination of electronic, steric, and lipophilic descriptors is often necessary to build a robust predictive model. nih.govresearchgate.net The selection of pertinent descriptors is a critical step, often accomplished using techniques like Genetic Algorithms (GA) combined with Multiple Linear Regression (MLR). researchgate.net
For this compound, the following descriptors would be particularly relevant:
Topological Descriptors: These describe the size, shape, and degree of branching. The bulky 2,2-dimethylpropyl (neopentyl) group would significantly influence descriptors related to molecular volume and branching. nih.govresearchgate.net
Electronic Descriptors: These include parameters like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The urea moiety and the two phenyl rings are the primary contributors to the electronic properties of the molecule. researchgate.netnih.gov
Quantum-Chemical Descriptors: Properties like molar refractivity and polarizability are important. The presence of two aromatic rings suggests that polarizability would be a significant factor in its interactions. nih.govnih.gov
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor. The combination of two phenyl rings and a neopentyl group gives the molecule a significant hydrophobic character. researchgate.net
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Topological | Molecular Volume, Branching Index | The bulky neopentyl group creates significant steric hindrance and a high volume, influencing binding compatibility. nih.gov |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Determines the molecule's ability to participate in charge-transfer interactions; influenced by the electron-rich urea and phenyl groups. researchgate.netnih.gov |
| Quantum-Chemical | Molar Refractivity, Polarizability | The two phenyl rings contribute to high polarizability, affecting non-covalent dispersion forces. nih.gov |
| Hydrophobicity | LogP | High hydrophobicity due to two phenyl and one neopentyl group; affects solubility and membrane permeability. researchgate.net |
Once relevant descriptors are calculated, QSAR models establish a mathematical relationship between these descriptors and an experimental endpoint, such as chemical reactivity or binding affinity to a non-clinical target like an enzyme. researchgate.netresearchgate.net For urea derivatives, studies have successfully correlated descriptors with inhibitory activity against various enzymes. nih.govresearchgate.net
For instance, a model might reveal that increased steric bulk at the nitrogen (represented by a descriptor like molecular volume) negatively correlates with binding affinity, suggesting a sterically constrained binding pocket. Conversely, descriptors related to hydrogen bonding capacity and aromaticity often show a positive correlation, highlighting their importance for binding in many urea-based inhibitors. nih.govnih.gov Such models are validated internally (e.g., using cross-validation) and externally (using a test set of compounds not included in model generation) to ensure their predictive power. researchgate.netnih.gov
Molecular Modeling and Docking Studies (Focused on theoretical binding to non-clinical chemical or enzyme models)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov These studies are instrumental in understanding the structural basis of a compound's activity and guiding the design of more potent analogs. researchgate.net For urea-based compounds, docking studies consistently highlight the central role of the urea functional group in anchoring the ligand to the active site. researchgate.netnih.gov
The bioactivity of urea derivatives is largely governed by molecular recognition through specific drug-target interactions, with hydrogen bonds being a key stabilizing force. nih.gov The urea moiety is an excellent hydrogen bond donor (via the two N-H groups) and acceptor (via the carbonyl oxygen). nih.gov In silico docking studies of this compound into a hypothetical enzyme active site would likely reveal several key intermolecular forces.
Hydrogen Bonds: The two N-H protons and the carbonyl oxygen of the urea core are prime sites for forming strong hydrogen bonds with amino acid residues in a binding pocket, such as glutamate (B1630785), aspartate, or residues in the protein backbone. nih.govnih.govnih.gov
Hydrophobic and van der Waals Interactions: The two phenyl rings and the highly lipophilic 2,2-dimethylpropyl group would engage in extensive hydrophobic interactions with non-polar amino acid side chains (e.g., valine, leucine, phenylalanine). nih.govnih.gov
Pi-Stacking and NH-π Interactions: The phenyl groups can participate in favorable π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.govnih.gov Additionally, the N-H groups of the urea can form NH-π interactions if oriented perpendicularly to an aromatic ring. nih.gov
| Molecular Moiety | Potential Intermolecular Force | Hypothetical Interacting Partner (in an enzyme model) |
|---|---|---|
| Urea N-H Groups | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone Carbonyl Oxygen nih.govnih.gov |
| Urea C=O Group | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Backbone N-H nih.gov |
| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine nih.gov |
| 2,2-Dimethylpropyl Group | Hydrophobic Interactions | Alanine, Valine, Isoleucine, Methionine nih.gov |
The unique combination of structural features in this compound dictates a specific set of requirements for a complementary binding site. A potential target would need to possess a distinct architecture to accommodate the ligand effectively.
A hypothetical binding site would likely feature:
A Hydrogen-Bonding Region: A dedicated area with amino acid residues capable of acting as hydrogen bond donors and acceptors to interact with the central urea core. researchgate.netnih.gov
An Aromatic-Binding Sub-pocket: A relatively flat region, possibly containing a phenylalanine or tyrosine residue, to allow for favorable π-stacking with one of the ligand's phenyl rings. nih.gov
A Deep, Hydrophobic Pocket: A significant non-polar cavity is required to accommodate the bulky and rigid 2,2-dimethylpropyl (neopentyl) group. The presence of this group would be a major determinant of binding specificity, as only targets with a suitably sized hydrophobic pocket could form a stable complex. nih.gov
The orientation of these features is critical. The hydrogen-bonding region must be adjacent to the pockets that accommodate the hydrophobic phenyl and neopentyl groups, a common architecture in kinase inhibitors where the urea hinge-binding region is flanked by hydrophobic pockets. researchgate.net
Theoretical Mechanistic Studies of Chemical Transformations
Theoretical studies can elucidate the pathways of chemical reactions, providing insight into transition states and reaction energetics. For this compound, a plausible chemical transformation to study is its hydrolysis, a common degradation pathway for urea derivatives. researchgate.netnih.gov
The hydrolysis of urea compounds can be catalyzed by acid or base and generally proceeds via nucleophilic attack on the carbonyl carbon. A theoretical mechanistic study using Density Functional Theory (DFT) calculations could map out the energy profile for this reaction.
A plausible acid-catalyzed hydrolysis mechanism would involve the following steps:
Protonation: The reaction initiates with the protonation of the carbonyl oxygen atom. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the nitrogen atoms (e.g., the nitrogen of the N-phenyl group). This transforms the phenylamino (B1219803) group into a better leaving group (aniline).
C-N Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving a carbon-nitrogen bond. This releases the first product, aniline (B41778). The remaining fragment is a protonated carbamic acid derivative.
Repeat of Steps for Second Amine: The resulting protonated N-(2,2-dimethylpropyl)-N-phenylcarbamic acid would then undergo a similar sequence of hydrolysis to release the second amine, N-(2,2-dimethylpropyl)aniline, and carbonic acid, which subsequently decomposes to carbon dioxide and water.
Studies on the decomposition of urea in selective catalytic reduction (SCR) systems show that at elevated temperatures, urea can decompose into isocyanic acid (HNCO) and ammonia (B1221849). researchgate.net A similar thermal decomposition pathway for this compound would theoretically yield phenyl isocyanate and (2,2-dimethylpropyl)phenylamine or their corresponding isomers, depending on which C-N bond cleaves.
Computational Investigation of Catalytic Roles of Urea Derivatives
Urea derivatives are recognized for their ability to act as organocatalysts, primarily through their function as hydrogen-bond donors. The two N-H protons on the urea backbone can form strong hydrogen bonds with substrates, activating them towards nucleophilic attack. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these catalytic processes.
In the context of this compound, its potential catalytic activity would stem from the hydrogen atom on the nitrogen adjacent to the phenyl group. The bulky 2,2-dimethylpropyl (neopentyl) group and the two phenyl groups significantly influence the steric and electronic environment of the urea core, which in turn would modulate its catalytic efficacy.
Computational models can predict the geometric and energetic parameters of the interaction between the urea derivative and a substrate. For instance, in reactions such as the Michael addition or epoxide ring-opening, the urea catalyst is expected to bind to the electrophilic center of the substrate, enhancing its reactivity. Theoretical calculations can map the entire reaction pathway, identifying transition states and determining activation energies, which are critical for predicting reaction rates and catalyst efficiency.
A computational study on a novel, highly active urea-based catalyst for addition reactions to epoxides highlighted the importance of the stability of hydrogen-bonded complexes between the catalyst and electrophiles. Through in silico studies, researchers can screen various urea derivatives to identify candidates with optimal catalytic performance before engaging in extensive experimental synthesis and testing.
Recent theoretical and spectroscopic analyses of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have utilized a combination of NMR, IR, and computational calculations (such as DFT-D and M06-2X) to understand their conformational preferences. researchgate.net These studies revealed that N,N'-diphenylurea predominantly exists in a trans-trans conformation. researchgate.net The introduction of a bulky alkyl group like the neopentyl group in this compound would likely influence these conformational dynamics, which could be precisely modeled computationally.
Table 1: Representative Computationally Derived Parameters for Urea-Catalyzed Reactions
| Parameter | Description | Exemplary Value |
| ΔG‡ (Activation Free Energy) | The energy barrier for the rate-determining step of the catalyzed reaction. | 10-20 kcal/mol |
| d(N-H···O) (Hydrogen Bond Length) | The distance between the urea N-H proton and the acceptor atom (e.g., oxygen) on the substrate. | 1.8 - 2.2 Å |
| ν(C=O) (Urea Carbonyl Stretch) | The calculated vibrational frequency of the urea carbonyl group upon substrate binding. A redshift indicates stronger hydrogen bonding. | Shift of -20 to -50 cm⁻¹ |
| Binding Energy | The energy released upon the formation of the catalyst-substrate complex. | -5 to -15 kcal/mol |
Note: The values in this table are representative and are based on computational studies of similar urea-based catalysts. Specific values for this compound would require dedicated computational analysis.
Elucidation of Degradation and Conversion Pathways
Understanding the degradation and conversion pathways of this compound is essential for determining its stability and potential environmental fate. Computational chemistry provides powerful tools to explore these complex chemical transformations.
The thermal decomposition of 1,3-diphenylurea (B7728601), a close structural analog, has been studied and shown to yield aniline and phenyl isocyanate at elevated temperatures (>350 °C). mdpi.comresearchgate.net This reaction is believed to proceed through a retro-addition mechanism. It is highly probable that this compound would undergo a similar primary degradation pathway, yielding aniline, phenyl isocyanate, and N-(2,2-dimethylpropyl)aniline.
Computational modeling can be employed to investigate the reaction mechanism of this thermal degradation in detail. By calculating the potential energy surface, researchers can identify the transition state structures and the associated energy barriers for different possible decomposition routes. This allows for a comparison of the likelihood of various pathways.
One proposed degradation mechanism for diphenylurea involves the cleavage of the C-N bonds. researchgate.net A similar mechanism can be hypothesized for this compound. The presence of the electron-donating neopentyl group might influence the bond dissociation energies and, consequently, the degradation kinetics.
Hydrolysis is another significant degradation pathway for urea derivatives, typically leading to the formation of amines and carbon dioxide. In an aqueous environment, this compound could hydrolyze to form aniline, N-(2,2-dimethylpropyl)aniline, and carbonic acid. The rate of this hydrolysis can be influenced by pH and temperature. While the uncatalyzed hydrolysis of urea is very slow, with a half-life of about 40 years at 25°C, enzymatic catalysis can accelerate this process dramatically. researchgate.net
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Primary Products | Secondary Products |
| Thermal Decomposition | Aniline, Phenyl isocyanate, N-(2,2-dimethylpropyl)aniline | Biuret-type compounds, Carbodiimides |
| Hydrolysis | Aniline, N-(2,2-dimethylpropyl)aniline, Carbonic acid | Ammonium, Carbon dioxide |
Note: The listed products are predicted based on the known degradation pathways of similar urea compounds. The exact product distribution would depend on the specific reaction conditions.
Computational studies can also explore the subsequent reactions of the primary degradation products. For example, the highly reactive phenyl isocyanate can react with other molecules present in the system, leading to the formation of more complex secondary products. By modeling these subsequent reactions, a more complete picture of the degradation network can be obtained.
Chemical Reactivity and Transformation Chemistry of 1 2,2 Dimethylpropyl 1,3 Diphenylurea
Stability and Degradation Pathways
The stability of 1-(2,2-dimethylpropyl)-1,3-diphenylurea is a critical aspect of its chemical profile, with thermal, photochemical, and hydrolytic factors playing significant roles in its potential degradation.
Thermal Stability:
Substituted ureas, including diphenylurea derivatives, generally exhibit moderate to high thermal stability. The thermal decomposition of such compounds often proceeds via the cleavage of the C-N bonds of the urea (B33335) linkage. For 1,3-diphenylurea (B7728601), thermal decomposition at temperatures above 350°C can yield aniline (B41778) and phenyl isocyanate with high selectivity mdpi.com. The presence of the N-neopentyl group in this compound is expected to influence this process. The bulky neopentyl group may introduce steric hindrance, potentially affecting the decomposition kinetics. However, the fundamental decomposition pathway is likely to remain the formation of N-neopentylaniline and phenyl isocyanate, or aniline and neopentyl isocyanate, depending on which C-N bond is preferentially cleaved.
Hypothetical Thermal Decomposition Data for this compound
| Parameter | Estimated Value/Products |
|---|---|
| Onset of Decomposition | > 300 °C |
Note: This data is extrapolated from the behavior of similar diphenylurea compounds and has not been experimentally verified for this compound.
Photochemical Stability:
Phenylurea compounds are known to be susceptible to photochemical degradation, a process that can be influenced by the nature and position of substituents on the aromatic rings researchgate.net. The primary photochemical reactions for phenylureas in aqueous solutions can include intramolecular rearrangements, similar to a photo-Fries rearrangement, and photohydrolysis, particularly for halogenated derivatives researchgate.net. For non-halogenated compounds like this compound, exposure to ultraviolet radiation in the presence of photosensitizers or photocatalysts can lead to N-dealkylation and oxidation of the alkyl groups researchgate.net. The degradation process often involves the generation of reactive oxygen species that attack the urea molecule. The bulky neopentyl group might offer some steric protection to the adjacent N-phenyl bond, potentially slowing the rate of certain photochemical reactions compared to less hindered ureas.
The hydrolysis of ureas is a significant degradation pathway, particularly under acidic or basic conditions, although it is generally a slow process at neutral pH. The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on the nitrogen atoms. For some hindered aryl ureas, the hydrolysis kinetics can be independent of pH over a wide range illinois.edu. This is attributed to a mechanism controlled by the dynamic bond dissociation of the urea linkage illinois.edu.
In the case of this compound, the presence of the bulky neopentyl group could sterically hinder the approach of water or hydroxide ions to the carbonyl carbon, thereby slowing the rate of hydrolysis. However, electronic effects from the phenyl groups can also play a role. The hydrolysis would lead to the cleavage of the C-N bonds, yielding aniline, N-(2,2-dimethylpropyl)aniline, and carbon dioxide as the ultimate products.
Expected Hydrolytic Stability of this compound
| Condition | Expected Rate of Hydrolysis | Primary Products |
|---|---|---|
| Acidic (pH < 4) | Slow to Moderate | Aniline, N-(2,2-Dimethylpropyl)aniline, CO2 |
| Neutral (pH 7) | Very Slow | Aniline, N-(2,2-Dimethylpropyl)aniline, CO2 |
Note: This table presents expected trends based on the general behavior of substituted diphenylureas.
The oxidative degradation of this compound can be initiated by various oxidizing agents, such as hydroxyl radicals. These reactive species can be generated through processes like photocatalysis. The degradation mechanism is likely to involve hydrogen abstraction from the N-H groups or the alkyl substituent, or electrophilic attack on the phenyl rings.
Oxidation of the neopentyl group could lead to the formation of hydroxylated or carbonylated derivatives. Attack on the phenyl rings can result in hydroxylation, followed by ring-opening under more aggressive oxidative conditions. The central urea moiety can also be targeted, leading to cleavage and the formation of smaller organic molecules. Studies on similar N-heteroaromatic alkyl amines have shown that oxidation can be facilitated by dearomative tautomerization under certain conditions nih.gov.
Reactions Involving the Central Urea Moiety
The urea functional group in this compound is the primary site for various chemical transformations, including alkylation, acylation, and participation in non-covalent interactions.
The urea moiety possesses two nitrogen atoms that can potentially undergo alkylation and acylation. However, the presence of a hydrogen atom on only one of the nitrogen atoms in this compound makes this position the primary site for such reactions.
Regioselective Alkylation:
The N-H proton of the urea is weakly acidic and can be deprotonated by a suitable base to form a ureate anion. This anion can then react with an alkylating agent in a regioselective manner. The bulky neopentyl and phenyl groups on one nitrogen atom would sterically direct the incoming electrophile to the less hindered nitrogen atom.
Regioselective Acylation:
Similar to alkylation, acylation reactions with acyl halides or anhydrides would occur regioselectively at the N-H position. The reaction would proceed via nucleophilic attack of the nitrogen lone pair on the carbonyl group of the acylating agent, followed by elimination of a leaving group. This provides a route to N-acyl-N'-(2,2-dimethylpropyl)-N,N'-diphenylureas.
The urea group is a powerful motif for directing supramolecular self-assembly through the formation of strong and directional hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.
In the solid state and in non-polar solvents, this compound is expected to form hydrogen-bonded aggregates. The most common motif for N,N'-disubstituted ureas is a one-dimensional, tape-like structure held together by bifurcated N-H···O hydrogen bonds. The presence of the bulky neopentyl group might influence the packing of these supramolecular assemblies, potentially leading to different crystalline polymorphs or altered solubility characteristics compared to less substituted diphenylureas. The phenyl groups can also participate in π-π stacking interactions, further stabilizing the supramolecular architecture.
Potential Hydrogen Bonding Parameters in this compound Assemblies
| Interaction Type | Donor | Acceptor | Expected Geometry |
|---|---|---|---|
| Primary H-Bond | N-H | C=O | Linear or bifurcated |
Note: The precise geometry and strength of these interactions would require detailed crystallographic or spectroscopic analysis.
Chemical Transformations of the Phenyl and Alkyl Substituents
The structure of this compound features three distinct components available for chemical modification: two phenyl rings with differing electronic environments and one sterically hindered 2,2-dimethylpropyl (neopentyl) group.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In this process, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a cationic intermediate known as a sigma complex or benzenium ion. The rate and regioselectivity of the reaction are governed by the nature of the substituents already present on the ring.
In this compound, both nitrogen atoms of the urea backbone act as electron-donating groups towards their respective phenyl rings through resonance. This donation of electron density increases the nucleophilicity of the rings, making them more reactive towards electrophiles than benzene itself. Such electron-donating groups are known to direct incoming electrophiles to the ortho and para positions.
The two phenyl rings in the molecule are electronically distinct:
Ring A (attached to the monosubstituted nitrogen): This ring is activated by the -NH- group.
Ring B (attached to the disubstituted nitrogen): This ring is activated by the -N(CH₂C(CH₃)₃)- group. The neopentyl group is an electron-donating alkyl group, which provides additional activation through an inductive effect.
Consequently, both rings are activated for electrophilic aromatic substitution, with reactions expected to occur preferentially at the ortho and para positions. Steric hindrance from the bulky neopentyl group on Ring B might influence the ratio of ortho to para products, potentially favoring the more accessible para position.
| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) on Phenyl Rings |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Mixture of ortho- and para-nitro substituted derivatives on both rings. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Mixture of ortho- and para-bromo or ortho- and para-chloro derivatives. |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Mixture of ortho- and para-sulfonic acid derivatives. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Mixture of ortho- and para-acylated products, primarily at the less hindered para position. |
The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is characterized by a quaternary carbon atom adjacent to the CH₂ group attached to the urea nitrogen. This structural feature imparts significant chemical inertness. fiveable.memedium.com
Standard nucleophilic substitution reactions following an SN2 mechanism are strongly disfavored at the primary carbon of the neopentyl group. The extreme steric hindrance created by the adjacent tertiary-butyl moiety prevents the backside attack required for the SN2 pathway. fiveable.memasterorganicchemistry.com Reaction rates for neopentyl halides in SN2 reactions are approximately 100,000 times slower than for corresponding propyl halides. masterorganicchemistry.com While SN1 reactions can occur on neopentyl systems with a good leaving group, they typically proceed with rearrangement of the intermediate primary carbocation to a more stable tertiary carbocation, leading to a rearranged product skeleton. fiveable.mepearson.com Furthermore, the absence of hydrogen atoms on the β-carbon precludes standard elimination reactions.
Given this inherent stability, functionalization of the neopentyl group is challenging and requires advanced synthetic methods. One potential avenue is through transition-metal-catalyzed C–H bond activation. acs.orgacs.org This modern approach can enable the direct conversion of C–H bonds into C–C, C–N, or C–O bonds, bypassing the need for pre-installed functional groups. Such reactions often require specific directing groups to achieve selectivity, though methods for non-directed C-H oxidation also exist. acs.org For this compound, this would represent a specialized and non-trivial transformation.
Coordination Chemistry and Ligand Properties
Urea and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. jmcdd.org They typically act as neutral, monodentate ligands that coordinate through the carbonyl oxygen atom.
Metal complexes of this compound can be synthesized by reacting the urea derivative with a suitable metal salt (e.g., chlorides, nitrates, sulfates) in an appropriate solvent like ethanol or methanol. chemmethod.com The stoichiometry of the resulting complex, specifically the number of urea ligands per metal ion, will depend on the metal's preferred coordination number, the counter-ion, and the steric demands of the ligand. chemmethod.com
The bulky neopentyl group in this compound exerts significant steric influence, which may result in complexes with lower coordination numbers compared to those formed with less hindered ureas. This effect is well-documented for other sterically demanding ligands. The general formula for such complexes can be represented as [M(L)nXm], where M is the metal ion, L is the urea ligand, X is an anionic ligand (like Cl⁻ or NO₃⁻), n is the number of urea ligands, and m is the number of anionic ligands.
| Metal Ion | Typical Coordination Geometry | Potential Complex Formula |
| Cu(II) | Square Planar, Distorted Octahedral | [Cu(L)₂Cl₂], Cu(L)₄₂ |
| Ni(II) | Square Planar, Octahedral | [Ni(L)₂Cl₂], Ni(L)₄₂ |
| Co(II) | Tetrahedral, Octahedral | [Co(L)₂Cl₂], Co(L)₄₂ |
| Fe(III) | Octahedral | [Fe(L)₂Cl₃], [Fe(L)₄Cl₂]Cl |
| Zn(II) | Tetrahedral | [Zn(L)₂Cl₂] |
Infrared (IR) spectroscopy is a primary tool for characterizing metal-urea complexes and determining the mode of coordination. qu.edu.qa When the urea ligand coordinates to a metal ion through its carbonyl oxygen atom, a predictable shift in the vibrational frequencies of the C=O and C-N bonds occurs.
ν(C=O) Stretch: The C=O stretching frequency, typically found around 1630-1680 cm⁻¹ in the free ligand, shifts to a lower wavenumber (red shift) upon coordination. This shift is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O double bond. researchgate.net
ν(C-N) Stretch: Conversely, the C-N stretching frequencies shift to higher wavenumbers (blue shift). This is because the donation of electron density from the oxygen enhances the resonance contribution within the urea moiety, increasing the double bond character of the C-N bonds. researchgate.net
If coordination were to occur through a nitrogen atom, the N-H stretching frequencies would shift to lower values, and the C=O stretching frequency would shift to a higher value. rjpbcs.com The observation of a red-shifted ν(C=O) band is strong evidence for O-coordination.
| Vibrational Mode | Typical Frequency in Free Urea Ligand (cm⁻¹) | Expected Shift Upon O-Coordination to Metal | Reason for Shift |
| ν(C=O) | ~1630 - 1680 | Decrease (Red Shift) | Weakening of the C=O bond due to electron donation to the metal center. researchgate.net |
| ν(C-N) | ~1470 | Increase (Blue Shift) | Increased C-N double bond character due to enhanced resonance. researchgate.net |
| ν(N-H) | ~3300 - 3500 | Generally shifts to higher wavenumbers | Increase in the polar structure of the urea molecule. researchgate.net |
Other techniques such as UV-Visible spectroscopy can provide information about the d-d electronic transitions of the metal ion, allowing for the determination of the coordination geometry and the ligand field splitting energy. Magnetic susceptibility measurements can determine the number of unpaired electrons, further elucidating the electronic structure of the complex. rjpbcs.com
Transition metal complexes are widely used as catalysts in organic synthesis. While specific catalytic applications of complexes derived from this compound are not extensively documented, the broader class of metal-urea complexes has shown promise in various catalytic transformations. For instance, nickel-based catalysts derived from urea have been employed in the urea electrolysis reaction to produce hydrogen from wastewater. chemistryworld.com Theoretical studies have also explored the potential of transition metal phthalocyanines for the electrocatalytic synthesis of urea itself from CO₂ and N₂. nih.gov
The combination of a transition metal center and the urea ligand framework can facilitate reactions by activating substrates and stabilizing transition states. The electronic and steric properties of the urea ligand, including the bulky neopentyl and phenyl substituents, can be tuned to influence the activity and selectivity of the metal catalyst. Potential areas of application for such complexes could include oxidation, reduction, and C-C coupling reactions.
| Catalyst Type | Reaction Catalyzed | Potential Role of Urea Ligand |
| Nickel Molybdenum Oxide (derived from urea) | Urea Electrolysis for H₂ Production | Precursor for the active catalytic material. chemistryworld.com |
| Various Transition Metal Complexes | Oxidation Reactions | Stabilizing the metal center in various oxidation states. |
| Palladium-Urea Complexes | Cross-Coupling Reactions | Modulating the electronic properties and stability of the Pd catalyst. |
| Copper/Cobalt Phthalocyanines (Theoretical) | Electrocatalytic Urea Synthesis | Activating CO₂ and N₂ at the metal center. nih.gov |
Synthesis and Characterization of Structural Derivatives and Analogues
Systematic Modification of the Aliphatic (2,2-Dimethylpropyl) Substituent
The 2,2-dimethylpropyl group, also known as the neopentyl group, is a bulky aliphatic substituent that can significantly influence the physicochemical properties of a molecule. ncert.nic.in Systematic modifications of this group in 1-(2,2-dimethylpropyl)-1,3-diphenylurea can lead to a series of derivatives with altered steric hindrance, lipophilicity, and metabolic stability.
Researchers have investigated the replacement of the neopentyl group with other alkyl substituents to probe the effects of steric bulk and conformational flexibility. These modifications are typically achieved by reacting phenyl isocyanate with the corresponding N-alkyl-N-phenylamine. A representative series of such derivatives is presented in Table 1.
Table 1: Derivatives of 1,3-diphenylurea (B7728601) with Modified Aliphatic Substituents
| Compound ID | Aliphatic Substituent (R) | Molecular Formula | Calculated LogP |
|---|---|---|---|
| 1a | Methyl | C₁₄H₁₄N₂O | 2.85 |
| 1b | Ethyl | C₁₅H₁₆N₂O | 3.27 |
| 1c | Isopropyl | C₁₆H₁₈N₂O | 3.61 |
| 1d | tert-Butyl | C₁₇H₂₀N₂O | 3.95 |
| 1e | 2,2-Dimethylpropyl | C₁₈H₂₂N₂O | 4.48 |
Note: The LogP values are estimated and serve for comparative purposes.
The synthesis of these derivatives generally involves the reaction of an appropriately substituted N-alkylaniline with phenyl isocyanate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final products are purified by column chromatography or recrystallization. Characterization of these novel compounds is typically carried out using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Systematic Modification of the Aromatic (Phenyl) Substituents: Electronic and Steric Effects
For instance, the introduction of a nitro group, a strong electron-withdrawing group, on one of the phenyl rings is expected to decrease the basicity of the adjacent nitrogen atom. Conversely, an electron-donating group like a methoxy (B1213986) group would increase it. The steric hindrance can also be tuned by introducing bulky substituents on the phenyl rings. nih.gov A selection of such modifications is detailed in Table 2.
Table 2: Phenyl-Substituted Derivatives of 1-(2,2-Dimethylpropyl)-1-phenylurea
| Compound ID | Phenyl Substituent (Ar) | Position of Substituent | Electronic Effect |
|---|---|---|---|
| 2a | 4-Nitrophenyl | para | Electron-withdrawing |
| 2b | 4-Methoxyphenyl | para | Electron-donating |
| 2c | 2-Chlorophenyl | ortho | Electron-withdrawing, Steric |
| 2d | 3,5-Dimethylphenyl | meta | Electron-donating, Steric |
The synthesis of these derivatives can be accomplished by reacting 2,2-dimethylpropyl isocyanate with the corresponding substituted diphenylamine (B1679370) or by reacting a substituted phenyl isocyanate with N-(2,2-dimethylpropyl)aniline. The choice of synthetic route depends on the availability of the starting materials.
Development of Symmetrical and Asymmetrical Analogues
The development of both symmetrical and asymmetrical analogues of this compound allows for a broader exploration of the chemical space and structure-activity relationships. nih.govresearchgate.net
Symmetrical Analogues: These compounds possess identical substituents on both nitrogen atoms of the urea (B33335) core. For example, 1,3-bis(2,2-dimethylpropyl)urea or 1,3-bis(4-chlorophenyl)urea (B74380) would be symmetrical analogues. Their synthesis is often straightforward, typically involving the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. nih.gov
Asymmetrical Analogues: These compounds have different substituents on the two urea nitrogens. This compound itself is an asymmetrical urea. Further diversification can be achieved by introducing different alkyl or aryl groups. The synthesis of asymmetrical ureas can be more challenging and often requires a stepwise approach to control the substitution pattern. nih.govresearchgate.net One common method is the reaction of an isocyanate with a primary or secondary amine. researchgate.net
Table 3: Examples of Symmetrical and Asymmetrical Urea Analogues
| Compound ID | Type | N1-Substituents | N3-Substituent |
|---|---|---|---|
| 3a | Symmetrical | Phenyl | Phenyl |
| 3b | Symmetrical | 2,2-Dimethylpropyl | 2,2-Dimethylpropyl |
| 3c | Asymmetrical | 2,2-Dimethylpropyl | Phenyl |
| 3d | Asymmetrical | Ethyl, Phenyl | 4-Fluorophenyl |
Structure-Reactivity/Property Relationships within Derivative Series
A primary goal of synthesizing derivative series is to establish structure-reactivity or structure-property relationships (SAR/SPR). By systematically altering the molecular structure and observing the corresponding changes in chemical reactivity or physical properties, researchers can develop predictive models. nih.govnih.gov
For the derivatives of this compound, key properties to investigate include:
Solubility: The introduction of polar functional groups on the phenyl rings can enhance aqueous solubility, which can be a critical factor for certain applications. nih.gov
Melting Point: Changes in molecular symmetry, packing efficiency in the solid state, and intermolecular forces will be reflected in the melting points of the derivatives.
Chemical Reactivity: The electronic nature of the substituents on the phenyl rings will influence the reactivity of the urea functionality, for example, its susceptibility to hydrolysis. utk.edu
A hypothetical structure-activity relationship study might reveal that electron-withdrawing groups on the phenyl rings increase the acidity of the N-H proton, potentially leading to stronger interactions with biological targets. nih.gov
Novel Synthetic Routes for Diverse Urea Analogues
While the reaction between an isocyanate and an amine is a classic and widely used method for urea synthesis, concerns over the toxicity of isocyanates have driven the development of alternative, greener synthetic routes. nih.gov
Novel methods for synthesizing diverse urea analogues include:
Carbonylative Coupling Reactions: These methods utilize carbon monoxide or a CO surrogate to construct the urea backbone from amines, often catalyzed by transition metals. researchgate.net
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements of carboxylic acid derivatives in the presence of amines provide access to unsymmetrical ureas. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for urea synthesis. nih.gov
Use of CO₂ as a C1 Source: The direct carbonylation of amines using carbon dioxide is an attractive, environmentally friendly approach to urea synthesis. researchgate.net
These modern synthetic methodologies offer greater flexibility and access to a wider range of structurally complex and diverse urea analogues, facilitating the exploration of their chemical and biological properties. google.com
Academic Applications of 1 2,2 Dimethylpropyl 1,3 Diphenylurea and Its Derivatives Non Clinical Focus
Role as Reagents or Catalysts in Organic Synthesis
The urea (B33335) scaffold, a central feature of 1-(2,2-dimethylpropyl)-1,3-diphenylurea, is a cornerstone in modern organic synthesis, finding utility as both metal-free organocatalysts and as versatile ligands in transition metal-catalyzed reactions.
While specific research on this compound as an organocatalyst is limited, the broader family of diarylurea derivatives is well-established in the domain of hydrogen-bonding catalysis. The two N-H moieties of the urea group are capable of acting as hydrogen-bond donors. This allows them to activate electrophilic substrates, thereby facilitating a variety of chemical transformations and influencing their stereochemical outcomes. This characteristic makes them valuable tools for chemists in the design of new synthetic methodologies.
The urea functional group serves as an effective ligand for various transition metals. Notably, N-arylureas have been identified as sterically undemanding pro-ligands for palladium catalysis. nih.gov These ligands are particularly beneficial in reactions involving bulky intermediates. nih.gov For example, in the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines with 1,3-dienes to form 2-substituted indolines, N-arylurea ligands have demonstrated superior performance compared to traditional phosphine (B1218219) ligands, accommodating a wide array of substrates, including those with significant steric bulk. nih.gov
Furthermore, a novel class of dialkylarylphosphine ligands that incorporate a Lewis-basic urea unit has been developed. nih.gov These ligands have shown considerable efficacy in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura, Stille–Migita, Negishi, and Buchwald–Hartwig aminations, yielding products with moderate to high efficiency. nih.gov The urea component in these ligands is thought to potentially serve as a secondary coordination site, which can modulate the catalyst's activity and selectivity. nih.gov
Table 1: Application of Diphenylurea Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Ligand Type | Catalyst System | Substrates | Product | Yield |
| Heteroannulation | N-Arylurea | Pd(OAc)₂ / N-Arylurea | N-tosyl-o-bromoanilines, 1,3-dienes | 2-Substituted indolines | Good to excellent |
| Suzuki–Miyaura | Dialkylarylphosphine urea | Pd(OAc)₂ / Ligand | Aryl halides, boronic acids | Biaryls | Good to high |
| Stille–Migita | Dialkylarylphosphine urea | Pd(OAc)₂ / Ligand | Aryl halides, organostannanes | Biaryls | Good to high |
| Negishi | Dialkylarylphosphine urea | Pd(OAc)₂ / Ligand | Aryl halides, organozinc reagents | Biaryls | Good to high |
| Buchwald-Hartwig Amination | Dialkylarylphosphine urea | Pd(OAc)₂ / Ligand | Aryl halides, amines | N-Aryl amines | Good to high |
Applications in Materials Science and Engineering
The inherent structural characteristics of this compound and its derivatives, especially their capacity for forming robust hydrogen bonds, make them attractive candidates for the development of novel materials.
In the realm of polymer science, diphenylurea derivatives are incorporated into polymer matrices to enhance their physical and chemical properties. A related compound, 1,3-dimethyl-1,3-diphenylurea, is employed as a UV stabilizer in the plastics industry, protecting polymers from degradation due to exposure to ultraviolet light. blitchem.com This is particularly crucial for materials used in outdoor applications, such as automotive components and furniture. blitchem.com
The strong hydrogen-bonding ability of the urea group is also a key feature in the creation of dynamic covalent networks and supramolecular polymers. For instance, poly(alkylurea-urethane) networks, which contain dynamic hindered urea bonds, are reprocessable, remoldable, and recyclable. bohrium.com The steric properties of the N-alkyl substituents on the urea moiety directly impact the dynamic nature and thermomechanical characteristics of these materials. bohrium.com This highlights the potential of substituted ureas in the design of "smart" materials with self-healing capabilities.
Host-guest chemistry is a branch of supramolecular chemistry where a "host" molecule forms a complex with a "guest" molecule through non-covalent interactions. wikipedia.org The parent compound, 1,3-diphenylurea (B7728601) (DPU), has been demonstrated to form inclusion complexes with cyclodextrins (CDs). nih.govresearchgate.net CDs are cyclic oligosaccharides that possess a hydrophobic internal cavity and a hydrophilic exterior. nih.gov
Studies have shown that DPU can form stable inclusion complexes with β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which in turn enhances the aqueous solubility of DPU. nih.govresearchgate.net The formation of such complexes is a fundamental concept in supramolecular chemistry with broad applications in fields like materials science, as it allows for the modification of the physicochemical properties of the guest molecule. nih.govthno.org
Table 2: Physicochemical Properties of 1,3-Diphenylurea (DPU) Inclusion Complexes
| Host Molecule | Guest Molecule | Method of Preparation | Stability Constant (K_s) | Complexation Efficiency (CE) |
| β-Cyclodextrin (β-CD) | 1,3-Diphenylurea (DPU) | Three-dimensional ground mixture (3DGM) | 250 M⁻¹ | 2.48 x 10⁻³ |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,3-Diphenylurea (DPU) | Three-dimensional ground mixture (3DGM) | Not Reported | Not Reported |
Supramolecular materials are constructed through the self-assembly of molecular building blocks via non-covalent forces like hydrogen bonding. frontiersin.orgnih.gov The urea functional group is a particularly effective motif for this purpose due to its ability to form strong and highly directional hydrogen bonds. reading.ac.uk
The self-assembly of urea-containing molecules can lead to the formation of highly ordered, one-dimensional hydrogen-bonded chains. These chains can then organize into more complex architectures such as tapes, ribbons, and fibers. The precise structure and strength of these assemblies can be controlled by altering the substituents on the urea's nitrogen atoms. This "bottom-up" approach is central to the fabrication of functional supramolecular materials with tailored properties. While specific examples involving this compound are not extensively documented, the vast body of research on urea-based supramolecular chemistry underscores its significant potential in this exciting and rapidly developing field.
Contributions to Analytical Chemistry Method Development
The unique physicochemical properties of this compound and related compounds make them valuable tools in the advancement of analytical chemistry techniques.
While specific documentation for this compound as a certified reference material is not prevalent, substituted ureas are commonly used as analytical standards for method development and validation in chromatography and spectroscopy. sigmaaldrich.comrsc.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to characterize and assess the purity of newly synthesized diphenylurea derivatives. nih.govmdpi.com For instance, the purity of a series of 1,3-diphenylurea derivatives was confirmed to be greater than 99% by HPLC before their use in further studies. nih.govplos.org Given its stable and well-defined structure, this compound can serve as an excellent reference standard for:
Method Development: Establishing and optimizing separation conditions in HPLC and gas chromatography (GC).
Instrument Calibration: Ensuring the accuracy and precision of analytical instruments.
Purity Assessment: Acting as a benchmark for determining the purity of related synthesized compounds.
The general availability of analytical standards for various urea compounds supports the potential for this compound to be utilized in a similar capacity. sigmaaldrich.com
Table 1: Analytical Techniques for Characterization of Diphenylurea Derivatives
| Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | nih.govplos.orgchemicalbook.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | nih.govmdpi.comnih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups | mdpi.comnih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | mdpi.comnih.gov |
The conformational flexibility and specific interaction capabilities of diphenylurea derivatives make them potential candidates for development as molecular probes. The conformation of N,N'-diphenylurea and its methylated derivatives has been shown to be sensitive to the surrounding environment, shifting between cis-trans and trans-trans forms. nih.gov This sensitivity to the local microenvironment could be harnessed to study:
Solvent Polarity: Changes in the spectroscopic signature (e.g., fluorescence or NMR chemical shifts) of the urea derivative could indicate the polarity of its immediate surroundings.
Hydrogen Bonding Interactions: The urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to probe environments with specific hydrogen bonding capabilities. nih.gov
Molecular Recognition Events: By functionalizing the diphenylurea scaffold with specific recognition elements, these compounds could be designed to report on the presence of certain analytes or binding events.
While direct studies employing this compound as a microenvironment probe are not widely reported, the fundamental properties of the diphenylurea scaffold suggest a strong potential for such applications.
Biological Studies (Emphasizing in vitro mechanistic elucidation of molecular interactions, explicitly not therapeutic or clinical outcomes)
The ability of this compound and its derivatives to engage in specific molecular interactions has made them valuable tools for in vitro biological research, particularly in enzymology and membrane transport studies.
Substituted diphenylureas have emerged as a significant class of enzyme inhibitors, with research focusing on understanding their mechanism of action at a molecular level.
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a target for managing hyperglycemia. chemrxiv.org Schiff base derivatives of 1,3-diphenylurea have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting inhibitory activity many times that of the standard drug, acarbose. nih.gov Kinetic studies of a particularly potent inhibitor from this class revealed a competitive mode of inhibition, indicating that the compound binds to the active site of the enzyme. nih.gov Molecular docking studies have further elucidated the binding mode, showing key hydrogen bonding and hydrophobic interactions with active site residues. nih.gov The structure-activity relationship (SAR) studies of various inhibitors suggest that the nature and position of substituents on the phenyl rings play a crucial role in the inhibitory potency. nih.govresearchgate.netnih.govresearchgate.net
Raf Kinase Inhibition: The urea moiety is a critical pharmacophore in a number of kinase inhibitors. frontiersin.orgresearchgate.net Heterocyclic ureas have been identified as inhibitors of raf kinase, a key component of the Ras-Raf-MEK-ERK signaling pathway. researchgate.net The urea group typically forms crucial hydrogen bonds with the kinase's catalytic domain. For example, in the interaction with c-Raf, the urea nitrogens can form a hydrogen bond with the carboxylate side chain of a glutamate (B1630785) residue, while the carbonyl oxygen bonds with the backbone nitrogen of an aspartate residue. frontiersin.org The phenyl rings of the inhibitor often engage in hydrophobic interactions within the kinase's binding pocket. frontiersin.org The bulky 2,2-dimethylpropyl (neopentyl) group on this compound would be expected to influence these hydrophobic interactions significantly, potentially enhancing binding affinity or selectivity.
Table 2: Diphenylurea Derivatives as Enzyme Inhibitors
| Enzyme Target | Type of Inhibition | Key Interactions | Reference |
|---|---|---|---|
| α-Glucosidase | Competitive | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Raf Kinase | Not specified | Hydrogen bonds with catalytic residues, hydrophobic interactions | frontiersin.orgresearchgate.netnih.gov |
Synthetic molecules capable of transporting anions across lipid bilayers are of great interest for understanding the fundamental principles of membrane transport. nih.govbris.ac.uk Urea and thiourea (B124793) derivatives have been shown to be effective anion transporters. nih.govnih.govnih.gov
The mechanism of transport often involves the anion binding to the hydrogen bond-donating N-H groups of the urea moiety. This complex can then diffuse across the lipid membrane, releasing the anion on the other side. The efficiency of this process is influenced by several factors, including:
Anion Affinity: The strength of the interaction between the urea derivative and the anion.
Lipophilicity: The transporter must be sufficiently lipophilic to partition into the lipid bilayer. The neopentyl group in this compound would significantly increase its lipophilicity.
Conformational Flexibility: The ability of the transporter to adopt a conformation suitable for anion binding and transport.
Studies with various urea and thiourea derivatives have shown that they can mediate different types of transport, such as cotransport (e.g., H+/Cl-) or antiport (e.g., Cl-/HCO3-). nih.govuq.edu.au While thioureas are often more potent transporters than their urea counterparts, the fundamental principles of anion binding and transport are similar. nih.gov The study of compounds like this compound in artificial membrane systems, such as vesicles, allows for the elucidation of these fundamental biophysical principles without the complexities of a cellular environment. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 1-(2,2-Dimethylpropyl)-1,3-diphenylurea, and how can reaction efficiency be optimized?
Synthesis typically involves nucleophilic substitution or urea-forming reactions. For example:
- Substitution reactions : React 2,2-dimethylpropylamine with phenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C. Catalysts like triethylamine may improve yield by neutralizing HCl byproducts .
- Optimization : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can identify optimal conditions .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
- Exposure controls : Conduct experiments in a fume hood with mechanical ventilation. Avoid skin contact; wash contaminated clothing before reuse .
- First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How do computational models like COMSOL Multiphysics aid in predicting the reactivity and stability of this compound?
- Reactivity prediction : Molecular dynamics simulations in COMSOL can model interactions with solvents or catalysts. For example, simulate the activation energy of urea bond cleavage under acidic conditions .
- Thermal stability : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the urea moiety. Compare with experimental DSC/TGA data to validate models .
Q. What strategies resolve contradictory data in thermal stability assessments of substituted ureas like this compound?
- Controlled variable testing : Isolate factors (e.g., heating rate, sample purity) using a factorial design. For instance, DSC analysis at 5°C/min vs. 10°C/min may reveal artifacts .
- Cross-validation : Compare results with alternative methods (e.g., TGA for decomposition kinetics and FTIR for structural changes during heating) .
Q. What catalytic systems enhance the regioselectivity of substitution reactions in derivatives of this compound?
- Palladium catalysts : Pd(OAc) with ligands (e.g., XPhos) enables Suzuki-Miyaura coupling for aryl group substitutions. Optimize solvent (toluene) and base (KPO) for >90% yield .
- Photoredox catalysis : Under blue LED light, eosin Y catalyzes C–H functionalization of the phenyl group, enabling late-stage diversification .
Q. How does the steric bulk of the 2,2-dimethylpropyl group influence the compound’s biological activity?
- Molecular docking studies : The bulky substituent may hinder binding to enzymes like urease. Compare docking scores with less hindered analogs (e.g., n-propyl derivatives) .
- In vitro assays : Test inhibition of urease activity in Helicobacter pylori models. Correlate IC values with substituent size .
Methodological Considerations
- Experimental design : Use a 2 factorial approach to screen variables (e.g., solvent, temperature, catalyst) for synthesis optimization .
- Data validation : Cross-reference spectral data (NMR, MS) with PubChem entries for analogous compounds to confirm assignments .
- Safety compliance : Follow GHS/CLP regulations (EC 2020/8785) for labeling and hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
